N-(2-Chloro-4-methylphenyl)hydroxylamine
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Overview
Description
N-(2-Chloro-4-methylphenyl)hydroxylamine is an organic compound with the molecular formula C7H8ClNO It is characterized by the presence of a hydroxylamine group attached to a chlorinated methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-4-methylphenyl)hydroxylamine typically involves the reaction of 2-chloro-4-methylaniline with hydroxylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydroxylamine derivative. Common reagents used in this synthesis include hydroxylamine hydrochloride and sodium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of 2-chloro-4-methylaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chloro-4-methylphenyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and oxidative stress.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methylphenyl)hydroxylamine involves its interaction with cellular components, leading to oxidative stress and potential cellular damage. It can act as a source of reactive oxygen species (ROS), which can modify proteins, lipids, and DNA. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various cellular signaling pathways.
Comparison with Similar Compounds
- N-(4-Chloro-2-methylphenyl)hydroxylamine
- N-(2-Chloro-4-methylphenyl)hydroxylamine
Comparison: this compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-7(9-10)6(8)4-5/h2-4,9-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEASQQNYPEMJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669139 |
Source
|
Record name | 2-Chloro-N-hydroxy-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146019-40-1 |
Source
|
Record name | 2-Chloro-N-hydroxy-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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